molecular formula C10H9NS B155899 2-Methyl-4-phenylthiazole CAS No. 1826-16-0

2-Methyl-4-phenylthiazole

Cat. No.: B155899
CAS No.: 1826-16-0
M. Wt: 175.25 g/mol
InChI Key: XROORURTAQOYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-phenyl Thiazole is a synthetic intermediate useful for pharmaceutical synthesis.

Properties

IUPAC Name

2-methyl-4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROORURTAQOYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342780
Record name 2-Methyl-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1826-16-0
Record name 2-Methyl-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add thioacetamide (0.09 g, 1.2 mmol) to a solution of 2-bromoacetophenone (0.2 g, 1.0 mmol) in 30 mL dioxane. Stir at room temperature for 4 hours, dilute with ethyl acetate, wash sequentially with aqueous sodium carbonate (3×15 mL) and water (3×20 mL). Dry the organic phase over sodium sulfate, concentrate under reduced pressure, and subject the residue to silica gel chromatography, eluting with hexane containing 10% ethyl acetate to provide the desired compound in 78% yield. MS(ES+): m/z=176.1 (M+H)+
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-methyl-4-phenylthiazole influence its reactivity with substituted benzaldehydes?

A1: The provided research paper ["SUBSTITUENT AND SOLVENT EFFECTS ON THE RATE OF THE REACTION OF this compound ETHIODIDE WITH SUBSTITUTED BENZALDEHYDES"] [] specifically investigates how substituents on both the benzaldehyde reactant and the solvent environment impact the reaction rate with this compound ethiodide. While the abstract doesn't detail specific results, it implies that the electronic nature (electron-donating or withdrawing) and position of substituents on the benzaldehyde ring likely influence the reaction rate. This suggests that the reaction mechanism might involve nucleophilic attack by the thiazole ring, which is impacted by the electron density distribution around the aldehyde group of the benzaldehydes. Further investigation into the full text of the paper would be necessary to uncover the precise structure-activity relationships observed.

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